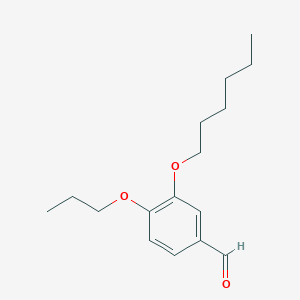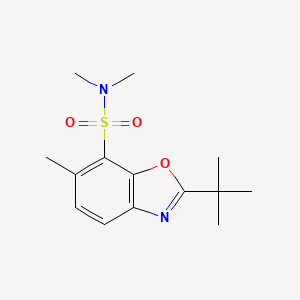
magnesium;prop-1-en-2-ylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;prop-1-en-2-ylbenzene;bromide is a chemical compound with the molecular formula C9H11BrMg. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in various chemical reactions due to its reactivity and ability to act as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;prop-1-en-2-ylbenzene;bromide can be synthesized through the reaction of magnesium with prop-1-en-2-ylbenzene bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
Mg+C9H9Br→C9H9MgBr
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity magnesium turnings and anhydrous solvents to minimize impurities and side reactions.
Chemical Reactions Analysis
Types of Reactions
Magnesium;prop-1-en-2-ylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF or diethyl ether.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: Formed from the reaction with aldehydes or ketones.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed in coupling reactions with aryl or vinyl halides.
Scientific Research Applications
Magnesium;prop-1-en-2-ylbenzene;bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism by which magnesium;prop-1-en-2-ylbenzene;bromide exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;phenyl;bromide
- Magnesium;ethyl;bromide
- Magnesium;prop-1-yn-1-yl;bromide
Uniqueness
Magnesium;prop-1-en-2-ylbenzene;bromide is unique due to its specific structure, which allows for selective reactions with certain substrates. Its ability to form stable carbon-carbon bonds makes it particularly valuable in synthetic organic chemistry.
Properties
CAS No. |
918299-28-2 |
|---|---|
Molecular Formula |
C9H9BrMg |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
magnesium;prop-1-en-2-ylbenzene;bromide |
InChI |
InChI=1S/C9H9.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GCGHFUGUHNVIAD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C1=CC=CC=[C-]1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)

![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
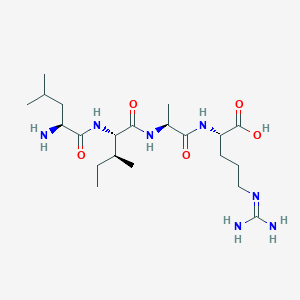
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)
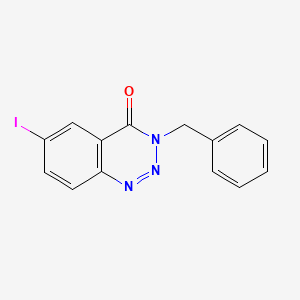
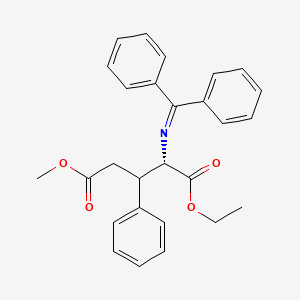


![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)
